molecular formula C20H22N6O2 B11281288 5-amino-N-(4-methylbenzyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-methylbenzyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11281288
M. Wt: 378.4 g/mol
InChI Key: FUDGOOCUKYXMEV-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include cyclization reactions involving hydrazines and acyl chlorides under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-AMINO-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with comparable structures and properties. Examples include:

  • 5-AMINO-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE

Uniqueness

What sets 5-AMINO-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its specific combination of functional groups and the stability of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

5-amino-1-[2-(4-methylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-13-3-7-15(8-4-13)11-22-20(28)18-19(21)26(25-24-18)12-17(27)23-16-9-5-14(2)6-10-16/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27)

InChI Key

FUDGOOCUKYXMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=C(C=C3)C)N

Origin of Product

United States

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